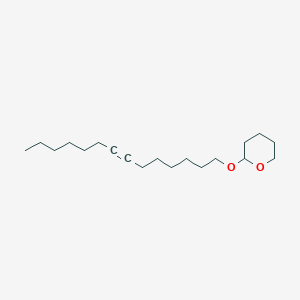

![molecular formula C7H7T B1144558 Toluene, [3H] CAS No. 16713-13-6](/img/structure/B1144558.png)

Toluene, [3H]

Descripción general

Descripción

Toluene, also known as toluol, is a substituted aromatic hydrocarbon with the chemical formula C6H5CH3 . It is a colorless, water-insoluble liquid with a sweet, pungent, benzene-like odor . Toluene occurs naturally in crude oil and in the tolu tree. It is also produced in the process of making gasoline and other fuels from crude oil and making coke from coal .

Synthesis Analysis

Toluene is produced from petroleum and coal tar, and is used as a solvent in the manufacturing of other organic chemicals, such as benzene, xylene, and toluene diisocyanate . A study has shown that toluene-end-functionalized hyperbranched ethylene oligomers were obtained under elevated temperature conditions .Molecular Structure Analysis

Toluene is a mono-substituted colorless liquid, consisting of a CH3 group that is attached to a phenyl group . The chemical formula of toluene can be written as C6H5CH3 .Chemical Reactions Analysis

Toluene is more reactive to electrophiles than benzene . It undergoes sulphonation to provide an acid called p-toluenesulfonic and chlorination by Cl2 in the presence of FeCl3 to give ortho and para isomers of chlorotoluene .Physical And Chemical Properties Analysis

Toluene is a clear, colorless liquid with a density of 0.8623 g/mL at 25 °C . It has a boiling point close to that of water at approximately 110°C, but its melting point is much lower at -94.95°C . It is flammable and burns with a yellow flame producing a lot of smoke .Aplicaciones Científicas De Investigación

Catalytic Degradation of VOCs : Toluene is a widely used volatile organic compound (VOC) in the industry, despite its health impacts. Catalytic oxidation is an efficient remediation technique to reduce emissions. Toxicological validation on efficient catalysts, such as Pd/α-Al2O3 and Pd/γ-Al2O3, using an Air-Liquid Interface exposure system shows promise in assessing performance from a toxicological perspective (Al Zallouha et al., 2017).

Biological Tolerance and Assimilation : A variant strain of Pseudomonas putida can grow in media containing over 50% (v/v) toluene, offering insights into solvent tolerance and potential applications in bioremediation and biological processing of toluene (Inoue & Horikoshi, 1989).

Methanogenic Metabolism : Toluene is a model compound for studying the anaerobic biotransformation of aromatic hydrocarbons. Research shows that toluene is transformed via fumarate addition to form benzylsuccinate under methanogenic conditions, revealing insights into the mechanisms of syntrophic toluene metabolism (Fowler et al., 2012).

Photocatalytic Removal in Building Materials : The photocatalytic activity of TiO2-containing building materials has been investigated for the removal of toluene from air, showing potential applications in improving air quality and reducing industrial emissions (Demeestere et al., 2008).

Adsorption and Catalytic Oxidation : Copper zeolites obtained by exchanging sodium in NaX zeolite with copper from aqueous solutions of Cu(NO3)2∙2.5H2O show promising features in terms of toluene adsorption capacity and total oxidation, highlighting their potential in environmental remediation (Romero et al., 2015).

Membrane Composition and Function : Studies on rat brain membrane composition and function after exposure to toluene provide insights into the neurological impacts of toluene and its potential as a model compound for studying CNS effects (Le Bel & Schatz, 1988).

Enantioselective C−H Functionalization : Research demonstrates the potential of chiral acid catalysis in the enantioselective C(sp3)−C(sp3) coupling reactions of activated ketones with toluene and its derivatives, offering new approaches in organic synthesis (Li et al., 2019).

Serotonin Binding in Rats : Studies on the effects of acute and chronic toluene inhalation on behavior and serotonin binding in rats provide important data on the neurochemical impacts of toluene exposure (Yamawaki et al., 1982).

Synthesis of Zeolitic Imidazolate Frameworks : Toluene plays a crucial role as a structure template in the synthesis of RHO-type zeolitic imidazolate frameworks (ZIF-11 and ZIF-12), highlighting its importance in material science and nanotechnology (He et al., 2013).

Safety And Hazards

Toluene is highly flammable . Exposure to toluene can cause irritated eyes, nose, and throat; dry or cracked skin; headache, dizziness, feeling of being drunk, confusion and anxiety . Symptoms worsen as exposure increases, and long term exposure may lead to tiredness, slow reaction, difficulty sleeping, numbness in the hands or feet, or female reproductive system damage and pregnancy loss . If swallowed, toluene can cause liver and kidney damage .

Direcciones Futuras

The global toluene market was valued at $20.09 billion in 2020, and is projected to reach $33.23 billion by 2030, growing at a CAGR of 5.2% from 2021 to 2030 . Technological advancements and increasing R&D activities have surged the production of toluene from shale gas at very low costs . This factor is anticipated to offer new opportunity in the global toluene market .

Propiedades

IUPAC Name |

tritiomethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8/c1-7-5-3-2-4-6-7/h2-6H,1H3/i1T | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXFVVABEGXRONW-CNRUNOGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[3H]CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

94.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Toluene, [3H] | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

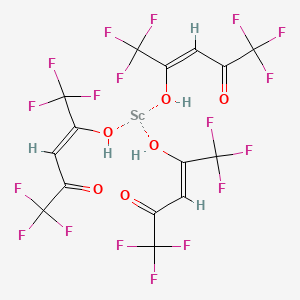

![3-(7-Chloro-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol](/img/structure/B1144487.png)